The compound 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities and potential therapeutic applications. This compound features a complex structure characterized by a fused nitrogen-containing heterocyclic system, a tert-butyl group, and an acetamide moiety with a nitrophenyl substituent. Its molecular formula is and it has a molecular weight of approximately 368.39 g/mol.
This compound is classified under heterocyclic compounds, specifically within the pyrazolo[3,4-d]pyrimidine derivatives. These compounds have been extensively studied for their potential in medicinal chemistry, particularly in drug development targeting various diseases such as cancer and infections. The specific biological activities associated with this compound are still under investigation, but similar derivatives have shown promising results in inhibiting tumor growth and other cellular processes.
The synthesis of 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide can be achieved through several multi-step organic reactions. Common methods include:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and the use of catalysts to enhance yield and purity.
The molecular structure of 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide can be represented using various chemical notation systems:
InChI=1S/C18H20N6O3/c1-12(2)22-16(25)19-17(20-21-22)14(24)11-15(23)18(26)27-13(11)10-9-8-7-6-5(10)3/h5-9H,1-4H3,(H,19,24)
CC(C)(C)N1C2=C(C(=O)N(C=N2)CC(=O)NC(C=C(C=C1)[N+](=O)[O-])C)C=N1
This structure reveals the presence of multiple functional groups that influence its chemical behavior and biological activity.
The compound can undergo several types of chemical reactions:
These reactions are essential for exploring structure-activity relationships in medicinal chemistry.
This interaction leads to cellular effects such as apoptosis or growth inhibition in cancer cells.
The physical properties include:
Chemical properties may include:
Further studies are necessary to determine specific solubility profiles, melting points, and reactivity under various environmental conditions.
The primary applications of 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide lie in:
This compound's unique structural features make it a candidate for further exploration in drug development aimed at treating various diseases.
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2